molecular formula C17H18N2O3 B4574514 3-ethoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide

3-ethoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide

Cat. No.: B4574514
M. Wt: 298.34 g/mol
InChI Key: CYWBZLNDJHTNIL-UHFFFAOYSA-N
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Description

3-ethoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.13174244 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis The compound 3-ethoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide, owing to its complex structure, finds applications in the field of chemical synthesis and structural analysis. For instance, studies have demonstrated its role in stereoselective radical cascade approaches leading to the formation of benzo[a]quinolizidine stereoisomers through cascade radical cyclization, showcasing its utility in synthetic organic chemistry (Ishibashi et al., 1999). Additionally, its structural characteristics have been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations, contributing to a deeper understanding of molecular geometry and electronic properties, which are crucial for the development of new materials and drugs (Demir et al., 2015).

Pharmacological Activities Research on derivatives of benzamides, including structures similar to this compound, has revealed significant pharmacological activities. These studies have led to the development of compounds with potential therapeutic applications, such as inhibitors of nitric oxide production, which is relevant in the context of inflammatory diseases (Kim et al., 2009). The exploration of these activities is pivotal for drug discovery and development, particularly in identifying novel treatments for chronic conditions.

Material Science The synthesis and characterization of polymers and materials incorporating benzamide derivatives, akin to this compound, have been subjects of investigation. Such studies are essential for the development of new materials with specific properties, such as enhanced solubility and thermal stability, which have broad applications ranging from electronics to biodegradable materials (Kang et al., 2000).

Properties

IUPAC Name

3-[(3-ethoxybenzoyl)amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-15-9-5-7-13(11-15)17(21)19-14-8-4-6-12(10-14)16(20)18-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWBZLNDJHTNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.